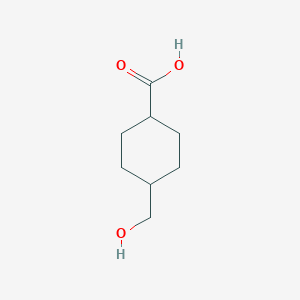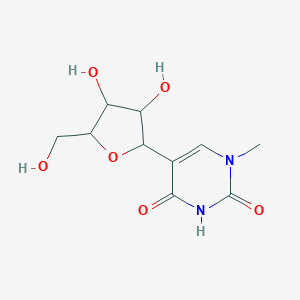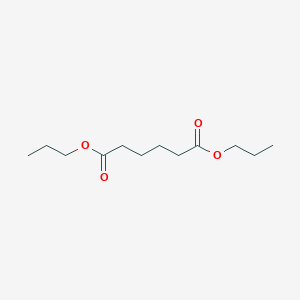
Dipropyl adipate
概要
説明
Dipropyl adipate, also known as adipic acid dipropyl ester, is a chemical compound with the molecular formula C12H22O4. It is an ester derived from adipic acid and propanol. This compound is commonly used in various industrial applications due to its unique properties, such as its ability to act as a plasticizer and its high thermal stability .
作用機序
Target of Action
Dipropyl adipate, also known as Adipic Acid Dipropyl Ester, is primarily used as an emollient and skin-conditioning agent in the cosmetic industry . It targets the skin, where it imparts a smooth, non-greasy texture to formulations, enhancing their spreadability and skin-feel .
Mode of Action
This compound interacts with the skin by forming a layer on the skin surface, which helps to slow down the loss of water from the skin surface . It also acts as a solvent, helping to dissolve and disperse other ingredients, enhancing the solubility of certain actives, ensuring their effective delivery to the skin .
Biochemical Pathways
The synthesis of this compound involves the esterification of adipic acid with isopropanol . This process involves the reaction of the carboxylic acid groups of adipic acid with the hydroxyl groups of isopropanol to form this compound and water as a byproduct .
Pharmacokinetics
As a topical agent, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are primarily localized to the skin. It is absorbed through the skin where it exerts its emollient and skin-conditioning effects
Result of Action
The application of this compound results in improved texture and feel of skincare products like lotions, creams, and sunscreens . It enhances the texture of these products and aids in the absorption of other active ingredients . This results in a smoother, softer skin surface and improved skin hydration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of the compound can be affected by the condition of the skin (e.g., dry, oily, damaged) and the presence of other ingredients in the formulation . Its stability can be influenced by factors such as temperature, pH, and exposure to light. This compound is generally considered stable under normal storage conditions .
生化学分析
Cellular Effects
It is known to be used in cosmetics, suggesting that it may have effects on skin cells
Molecular Mechanism
It is known that it is a product of the esterification of adipic acid and propanol
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of dipropyl adipate in animal models. Some toxicity data suggest that it has a relatively low toxicity .
Metabolic Pathways
It is known that it is synthesized through the esterification of adipic acid with propanol
準備方法
Synthetic Routes and Reaction Conditions
Dipropyl adipate is typically synthesized through the esterification of adipic acid with propanol. The reaction is catalyzed by strong inorganic acids such as sulfuric acid. The process involves heating adipic acid and propanol in the presence of the catalyst, which facilitates the formation of the ester bond . The reaction conditions usually include a temperature range of 100-150°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using solid acid catalysts instead of strong inorganic acids. This method reduces equipment corrosion and minimizes environmental pollution. Additionally, the use of microwave radiation in the presence of solid organic acids like p-toluenesulfonic acid has been shown to improve the yield and efficiency of the esterification process .
化学反応の分析
Types of Reactions
Dipropyl adipate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form adipic acid and propanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: Under specific conditions, this compound can be oxidized to form adipic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Adipic acid and propanol.
Transesterification: Different esters and alcohols.
Oxidation: Adipic acid.
科学的研究の応用
Dipropyl adipate has several scientific research applications:
Chemistry: Used as a plasticizer in polymer chemistry to improve the flexibility and durability of materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Medicine: Explored as a component in pharmaceutical formulations for controlled release of active ingredients.
Industry: Utilized in the production of lubricants, solvents, and coatings due to its high thermal stability and low volatility
類似化合物との比較
Similar Compounds
- Dimethyl adipate
- Diethyl adipate
- Dibutyl adipate
- Diisopropyl adipate
Comparison
Dipropyl adipate is unique among these compounds due to its balance of thermal stability and plasticizing efficiency. While dimethyl and diethyl adipates are more volatile, this compound offers better thermal stability. Dibutyl adipate, on the other hand, provides higher plasticizing efficiency but is less thermally stable. Diisopropyl adipate is similar in its plasticizing properties but has a different molecular structure, leading to variations in its physical properties and applications .
特性
IUPAC Name |
dipropyl hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-3-9-15-11(13)7-5-6-8-12(14)16-10-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOUWLLFHNBUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044511 | |
| Record name | Dipropyl hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colourless liquid; Light rubbing alcohol aroma | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Dipropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
273.00 to 274.00 °C. @ 760.00 mm Hg | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Dipropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.979-0.983 (20°) | |
| Record name | Dipropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-19-4 | |
| Record name | Dipropyl adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adipic acid, dipropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropyl adipate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, 1,6-dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipropyl hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPYL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB3LW508W0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-20 °C | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of Dipropyl adipate on the mechanical properties of materials like glass-fiber-reinforced plastics?
A1: Research suggests that this compound can significantly affect the strength of materials like glass-fiber-reinforced plastics. Specifically, it has been shown to reduce the burst strength of such materials. [] For instance, in a study on a plastic motor case, this compound caused a maximum average loss of 79 psi in burst strength from an average of 2842 psi. [] This reduction in strength is likely due to the plasticizer's interaction with the polymer matrix, increasing its flexibility but potentially compromising its overall strength. This highlights the importance of considering the potential weakening effects of this compound when used in structural applications. For a deeper understanding of these interactions, further research focusing on the specific mechanisms at play is needed.
Q2: Can you elaborate on the role of this compound in Polylactic acid-containing aqueous dispersions?
A2: this compound acts as a plasticizer in Polylactic acid-containing aqueous dispersions. [] Plasticizers like this compound enhance the flexibility and workability of Polylactic acid by reducing the intermolecular forces between polymer chains. This results in a more pliable material that can be easily formed into films, even at room temperature. [] The inclusion of this compound is crucial in these dispersions, especially when aiming for transparent film formation at room temperature.
Q3: Beyond its use in plastics, are there other applications where the properties of this compound are being investigated?
A3: While the provided research focuses on this compound's role as a plasticizer, its properties are being explored in other areas as well. For instance, researchers are studying its viscosity under various temperatures and pressures (283 to 363 K and up to 40 MPa). [] Understanding these fundamental properties is crucial for applications where this compound might be used in high-pressure or temperature-sensitive environments. This broader investigation into its characteristics hints at the potential for this compound to find use beyond its traditional role as a plasticizer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



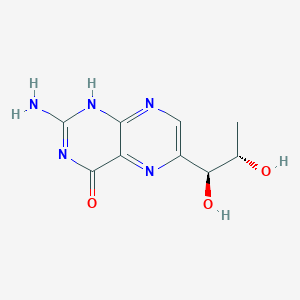
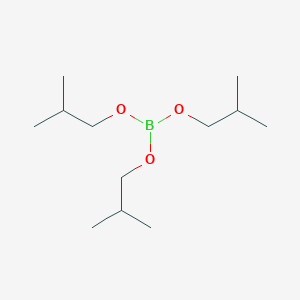
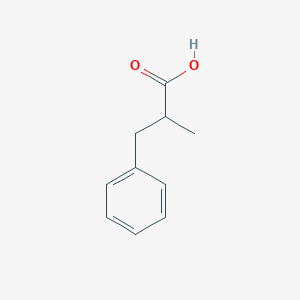

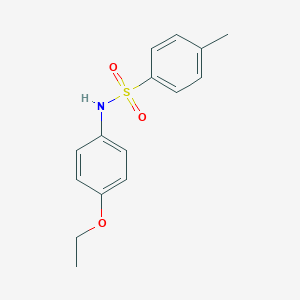
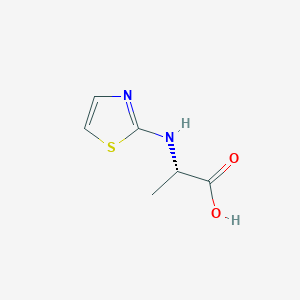
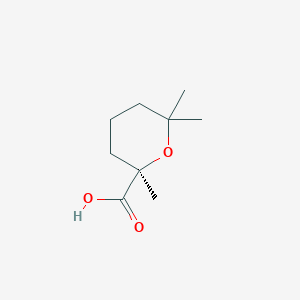
![4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B86826.png)



